![molecular formula C19H17FN2O4S B2548295 (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251616-76-8](/img/structure/B2548295.png)
(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone: is a complex organic compound that features a combination of fluorophenyl, benzo[b][1,4]thiazin, and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[b][1,4]thiazin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the morpholino group: This can be done through a nucleophilic substitution reaction where the morpholino group is attached to the methanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazin ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology Medicine : Research is ongoing into its use as a therapeutic agent for various diseases. Industry : It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- (4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone)
- (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone)
Comparison:
- Uniqueness : The presence of the fluorophenyl group in (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone) imparts unique electronic properties that can enhance its reactivity and binding affinity compared to its chlorinated or brominated analogs.
- Reactivity : The fluorine atom can influence the compound’s reactivity in substitution reactions, making it more selective in certain conditions.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNJXJUAYPINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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